molecular formula C20H18IN3OS B2529143 N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-iodobenzamide CAS No. 396720-48-2

N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-iodobenzamide

Cat. No. B2529143
CAS RN: 396720-48-2
M. Wt: 475.35
InChI Key: YBNYQMMRYJCOTO-UHFFFAOYSA-N
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Description

“N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-iodobenzamide” is a chemical compound . It is a pyrazole and a ring assembly . The molecular formula is C21H20N4O3S and the molecular weight is 408.48.


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various computational chemistry methods or spectroscopic data. Further stabilization of the supramolecular assembly is due to C-H (cdots) π interactions with H (cdots) π distances from 2.73 to 2.97 Å .

Scientific Research Applications

Synthesis and Biological Activity of Pyrazolines

Pyrazolines, including compounds related to the query, have been extensively studied for their synthesis and biological activities. These compounds are considered pharmacophores, playing a crucial role in medicinal chemistry due to their widespread biological activities such as anticancer, analgesic, anti-inflammatory, antimicrobial, and antiviral properties. Various synthetic strategies, including condensation followed by cyclization and multi-component reactions (MCRs), have been employed to obtain these heterocycles under diverse conditions, offering valuable information for the design of more active biological agents through modifications and derivatizations (Dar & Shamsuzzaman, 2015).

Antifungal Applications

The use of synthetic compounds, including pyrazoline derivatives, has been explored in combating fungal diseases such as Bayoud disease affecting date palms. Structure–activity relationship (SAR) interpretations have identified compounds with antifungal pharmacophore sites, highlighting the importance of specific structural features for biological activity against fungal pathogens (Kaddouri et al., 2022).

Multicomponent Synthesis for Bioactive Molecules

The multicomponent synthesis of pyrazoline derivatives offers a pot, atom, and step economy (PASE) approach, favored in pharmaceutical and medicinal chemistry for the development of molecules with antibacterial, anticancer, antifungal, antioxidant, and anti-inflammatory activities. This synthesis method highlights the versatility of pyrazoline moieties in generating compounds with significant therapeutic potential (Becerra et al., 2022).

properties

IUPAC Name

N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18IN3OS/c1-12-7-8-18(13(2)9-12)24-19(15-10-26-11-17(15)23-24)22-20(25)14-5-3-4-6-16(14)21/h3-9H,10-11H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBNYQMMRYJCOTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC=CC=C4I)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18IN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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